An In-depth Technical Guide to Methyl 3-Aminocrotonate (CAS 14205-39-1): Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 3-Aminocrotonate (CAS 14205-39-1): Properties, Synthesis, and Applications
Abstract
Methyl 3-aminocrotonate (CAS No. 14205-39-1), also known as 3-amino-2-butenoic acid methyl ester, is a pivotal chemical intermediate in organic synthesis.[1][2] Its unique structural arrangement, featuring a conjugated enamine and an α,β-unsaturated ester, confers a versatile reactivity profile that is highly valued in the pharmaceutical, agrochemical, and fine chemical industries.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis protocols, key reactions, and critical applications, with a particular focus on its role in drug development. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required for the effective utilization of this compound.
Core Chemical and Physical Properties
Methyl 3-aminocrotonate is typically a white to pale yellow crystalline solid or powder.[1][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 14205-39-1 | [2] |
| Molecular Formula | C₅H₉NO₂ | [2][4] |
| Molecular Weight | 115.13 g/mol | [2][4] |
| Appearance | White to off-white or yellowish crystalline powder/solid | [3][5][6] |
| Melting Point | 81-83 °C (lit.) | [3][7][8] |
| Boiling Point | 112 °C at 42 mmHg | [7] |
| Solubility | Moderately soluble in polar solvents like water, ethanol, and acetone. Soluble in chloroform and benzene. | [1][7] |
| IUPAC Name | methyl (2Z)-3-aminobut-2-enoate | [2][9] |
| Synonyms | Methyl 3-amino-2-butenoate, 3-Aminocrotonic acid methyl ester | [1][4][10] |
Structural Analysis: The Foundation of Reactivity
The utility of methyl 3-aminocrotonate stems directly from its molecular architecture. The molecule contains a conjugated system where the lone pair of electrons on the nitrogen atom of the amino group is in conjugation with the carbon-carbon double bond and the carbonyl group of the ester.[1][2] This delocalization of electron density is central to its chemical behavior.
Enamine-Imine Tautomerism
A critical feature of methyl 3-aminocrotonate is its existence in a tautomeric equilibrium between the more stable enamine form and the minor imine form (methyl 3-iminobutanoate).[2] The enamine tautomer is significantly stabilized by the extended conjugation and the formation of a strong intramolecular hydrogen bond between a hydrogen of the amino group and the carbonyl oxygen.[2] This equilibrium, which can be influenced by acid or base catalysis, dictates the compound's reactivity pathways.[2]
Caption: Enamine-Imine Tautomeric Equilibrium.
Spectroscopic Profile for Compound Verification
Accurate characterization is paramount for ensuring the purity and identity of starting materials in synthesis. The following table summarizes the key spectroscopic data for methyl 3-aminocrotonate.
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Characteristic shifts are observed for the methyl protons, vinyl proton, and amine protons. | [2][11] |
| ¹³C NMR | Provides detailed structural information, confirming the carbon framework. | [2][11] |
| IR Spectroscopy | Key peaks corresponding to N-H, C=O, and C=C functional groups are present. | [2] |
| Mass Spectrometry | The molecular ion peak confirms the molecular weight of 115.13 g/mol . | [11] |
Synthesis Protocol: From Precursors to Product
Methyl 3-aminocrotonate is most commonly and efficiently synthesized by the reaction of methyl acetoacetate with ammonia.[3][12][13] This reaction is typically performed in the presence of a solvent like methanol or water.[2][3]
Experimental Protocol: Synthesis from Methyl Acetoacetate
This protocol is a representative procedure for the laboratory-scale synthesis of methyl 3-aminocrotonate.
Objective: To synthesize methyl 3-aminocrotonate via the ammoniation of methyl acetoacetate.
Materials:
-
Methyl acetoacetate (1.0 mole equivalent)
-
Aqueous ammonia (1.6-1.75 mole equivalents) or ammonia gas
-
Methanol (optional solvent)
-
Ice-water bath
-
Reaction vessel with stirring capability
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge methyl acetoacetate. If using a solvent, add methanol.[3]
-
Cooling: Cool the reaction mixture to between 0-10°C using an ice-water bath while stirring continuously.[3]
-
Ammonia Addition: Slowly introduce aqueous ammonia or bubble ammonia gas into the stirred mixture.[2][3] The reaction is exothermic, and the temperature should be carefully maintained.[2]
-
Precipitation: Continue the addition of ammonia until a white crystalline product precipitates from the solution.[3]
-
Reaction Completion & Aging: Once precipitation is complete, stop the ammonia addition. Allow the reaction mixture to stand, preferably under refrigeration, overnight to maximize crystal formation.[3]
-
Isolation: Collect the white crystals by filtration (e.g., centrifugation or vacuum filtration).[3]
-
Washing & Drying: Wash the collected crystals with a small amount of cold water or methanol to remove unreacted starting materials.[2] Dry the product in a vacuum oven or a hot air oven at 50-60°C.[3]
-
Purity Check: Assess the purity of the final product by measuring its melting point and obtaining spectroscopic data (NMR, IR).
Caption: General Synthesis Workflow.
Reactivity and Core Applications in Drug Development
The dual functionality of the enamine and the α,β-unsaturated ester makes methyl 3-aminocrotonate a versatile building block for a wide array of chemical transformations, including Michael additions, condensations, and cyclization reactions.[1]
The Hantzsch Dihydropyridine Synthesis
The most prominent application of methyl 3-aminocrotonate in drug development is its use in the Hantzsch dihydropyridine synthesis.[2][3] This multi-component reaction is a cornerstone for producing 1,4-dihydropyridine (DHP) derivatives, a class of compounds widely used as calcium channel blockers for treating hypertension and angina.[4][6][7] Notable drugs synthesized via this pathway include Amlodipine, Felodipine, and Nifedipine.[4][6][12] In this synthesis, methyl 3-aminocrotonate serves as the nitrogen-containing component.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
Objective: To synthesize a 1,4-dihydropyridine derivative using methyl 3-aminocrotonate.
Materials:
-
An aldehyde (e.g., benzaldehyde, 1.0 mole equivalent)
-
A β-ketoester (e.g., ethyl acetoacetate, 1.0 mole equivalent)
-
Methyl 3-aminocrotonate (1.0 mole equivalent)
-
Solvent (e.g., ethanol or isopropanol)
-
Reflux apparatus
Procedure:
-
Combine Reagents: In a round-bottom flask, dissolve the aldehyde, the β-ketoester, and methyl 3-aminocrotonate in the chosen solvent.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the dihydropyridine product.
-
Isolation: Collect the product by vacuum filtration and wash with cold solvent.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods (NMR, IR, MS) and melting point analysis.
Caption: Hantzsch Dihydropyridine Synthesis Workflow.
Other Applications
Beyond DHPs, methyl 3-aminocrotonate is a precursor for:
-
Agrochemicals: It is used in the synthesis of certain herbicides, insecticides, and fungicides.[1]
-
Fine Chemicals: It serves as an intermediate for various specialty chemicals.[1]
-
Stabilizers and Plastics: The compound also finds applications in the manufacturing of stabilizers and plastics.[4][5]
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of methyl 3-aminocrotonate and ensure laboratory safety.
Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[4][5][14] It is often recommended to store at 2-8°C.[7] Keep away from incompatible materials such as strong acids and oxidizing agents.[15]
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.[1][14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][10]
-
Avoid formation of dust and aerosols.[14]
-
Wash hands thoroughly after handling.
GHS Hazard Information
| Hazard Statement | Description | Precautionary Statement(s) |
| H302 | Harmful if swallowed. | P264, P270, P301+P312+P330 |
| H315 | Causes skin irritation. | P280, P302+P352, P332+P313 |
| H319 | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before use.[10][14][15]
Conclusion
Methyl 3-aminocrotonate (CAS 14205-39-1) is a highly valuable and versatile intermediate in modern organic synthesis.[1] Its well-defined properties, straightforward synthesis, and diverse reactivity, particularly in the construction of dihydropyridine scaffolds, solidify its importance in the pharmaceutical industry.[2][6] A thorough understanding of its chemistry, handling, and applications, as detailed in this guide, is essential for any scientist or researcher aiming to leverage this potent building block for the development of novel molecules and medicines.
References
-
Methyl 3-Aminocrotonate - Glindia. (n.d.). Glindia. Retrieved January 12, 2026, from [Link]
-
Exploring Methyl 3-Aminocrotonate: Properties, Applications, and Manufacturing. (n.d.). LinkedIn. Retrieved January 12, 2026, from [Link]
-
Methyl 3-Amino Crotonate High-Quality at Affordable Prices. (n.d.). Suchem Laboratories. Retrieved January 12, 2026, from [Link]
- CN114644567A - Preparation method of methyl 3-aminocrotonate. (n.d.). Google Patents.
-
Methyl 3- amino crotonate. (n.d.). Godavari Biorefineries Ltd. Retrieved January 12, 2026, from [Link]
-
Material Safety Data Sheet - Methyl 3-Aminocrotonate, 97%. (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]
-
Methyl 3-aminocrotonate | C5H9NO2 | CID 643918. (n.d.). PubChem - NIH. Retrieved January 12, 2026, from [Link]
-
Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α. (2021). Indian Journal of Chemistry. Retrieved January 12, 2026, from [Link]
- FR2632303A1 - PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE. (n.d.). Google Patents.
-
Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
China Methyl 3-aminocrotonate CAS 14205-39-1 factory and manufacturers. (n.d.). Unilong. Retrieved January 12, 2026, from [Link]
Sources
- 1. Methyl 3-Aminocrotonate - Glindia [glindiachemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 3-aminocrotonate | 14205-39-1 [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. Methyl 3-Amino Crotonate at Best Price In Ahmedabad - Supplier,Manufacturer,Exporter [suchemlaboratories.com]
- 6. Methyl 3- amino crotonate | Godavari [godavaribiorefineries.com]
- 7. Methyl 3-Aminocrotonate Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 8. China Methyl 3-aminocrotonate CAS 14205-39-1 factory and manufacturers | Unilong [unilongmaterial.com]
- 9. Methyl 3-aminocrotonate | C5H9NO2 | CID 643918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Methyl 3-aminocrotonate(14205-39-1) 13C NMR spectrum [chemicalbook.com]
- 12. CN114644567A - Preparation method of methyl 3-aminocrotonate - Google Patents [patents.google.com]
- 13. FR2632303A1 - PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE - Google Patents [patents.google.com]
- 14. Methyl 3-aminocrotonate - Safety Data Sheet [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
